molecular formula C9H10N2O3S B11801349 2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid

2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid

Cat. No.: B11801349
M. Wt: 226.25 g/mol
InChI Key: LYFYBVBKDUFZPC-UHFFFAOYSA-N
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Description

2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid is a heterocyclic compound that features a thiopyrano-pyridazinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid typically involves the formation of the thiopyrano-pyridazinone core through a series of cyclization reactions. One common method involves the reaction of 5-arylidene-4-thioxo-2-thiazolidinones with β-aroylacrylic acids via a regio- and diastereoselective hetero-Diels–Alder reaction . The stereochemistry of the cycloaddition is confirmed by NMR spectra.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid is not fully understood. its biological activities are likely related to its ability to interact with various molecular targets, such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid is unique due to its specific combination of the thiopyrano and pyridazinone cores, which may confer distinct biological properties and synthetic versatility.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

2-(3-oxo-6,8-dihydro-5H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid

InChI

InChI=1S/C9H10N2O3S/c12-8-3-6-1-2-15-5-7(6)10-11(8)4-9(13)14/h3H,1-2,4-5H2,(H,13,14)

InChI Key

LYFYBVBKDUFZPC-UHFFFAOYSA-N

Canonical SMILES

C1CSCC2=NN(C(=O)C=C21)CC(=O)O

Origin of Product

United States

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